molecular formula C21H22N2O3 B11597185 Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate

Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate

Cat. No.: B11597185
M. Wt: 350.4 g/mol
InChI Key: GBVPYUKNERXAGV-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxyphenyl group, an amino group, and a carboxylate ester group attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where an ethoxybenzene derivative reacts with the quinoline core.

    Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the quinoline derivative.

    Esterification: The carboxylate ester group is formed through esterification reactions, typically involving the reaction of a carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biological Research: It is used as a probe to study enzyme activities, receptor binding, and cellular pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA replication and transcription processes. These interactions lead to various biological effects, including cytotoxicity, antimicrobial activity, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate
  • 6-(Substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones

Uniqueness

Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate is unique due to its specific quinoline core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxyanilino)-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-25-16-9-7-15(8-10-16)23-20-17-12-14(3)6-11-19(17)22-13-18(20)21(24)26-5-2/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

GBVPYUKNERXAGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C

Origin of Product

United States

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